1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
Descripción
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-11-10-13(21-24-11)18-15(22)17-8-5-9-25-16-20-19-14(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOYKNJJZBPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis
MIPTP can be deconstructed into two primary intermediates:
- 5-Methylisoxazol-3-amine : Serves as the urea-forming nucleophile.
- 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl isocyanate : The electrophilic partner for urea bond formation.
The thioether linkage (-S-) in the propyl chain is synthesized via nucleophilic substitution between 5-phenyl-1,3,4-oxadiazole-2-thiol and a chloroalkyl precursor. Subsequent isocyanate formation and urea coupling complete the assembly.
Stepwise Preparation Methods
Synthesis of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl Chloride
Reagents :
- 5-Phenyl-1,3,4-oxadiazole-2-thiol (1.0 equiv)
- 1,3-Dichloropropane (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Anhydrous dimethylformamide (DMF)
Procedure :
- Combine 5-phenyl-1,3,4-oxadiazole-2-thiol (5.0 g, 26.3 mmol) and 1,3-dichloropropane (3.2 mL, 31.6 mmol) in DMF (50 mL).
- Add potassium carbonate (7.3 g, 52.6 mmol) and stir at 60°C for 12 hours under nitrogen.
- Filter the mixture to remove inorganic salts and concentrate under reduced pressure.
- Purify the crude product via flash chromatography (hexane:ethyl acetate, 4:1) to yield 3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl chloride as a white solid (Yield: 68%).
Analytical Data :
Generation of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl Isocyanate
Reagents :
- 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl chloride (1.0 equiv)
- Sodium azide (1.5 equiv)
- Triphosgene (0.5 equiv)
- Dichloromethane (DCM)
Procedure :
- React 3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl chloride (4.0 g, 13.2 mmol) with sodium azide (1.7 g, 19.8 mmol) in DCM (40 mL) at 0°C for 2 hours.
- Add triphosgene (2.0 g, 6.6 mmol) and stir at room temperature for 4 hours.
- Wash the organic layer with water (2 × 30 mL), dry over anhydrous Na2SO4, and concentrate to obtain the isocyanate intermediate (Yield: 72%).
Urea Bond Formation
Reagents :
- 5-Methylisoxazol-3-amine (1.0 equiv)
- 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl isocyanate (1.05 equiv)
- N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)
- Tetrahydrofuran (THF)
Procedure :
- Dissolve 5-methylisoxazol-3-amine (1.8 g, 15.8 mmol) in THF (30 mL) and cool to 0°C.
- Add DIPEA (3.3 mL, 19.0 mmol) followed by dropwise addition of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl isocyanate (5.0 g, 14.9 mmol) in THF (10 mL).
- Stir at room temperature for 6 hours, then concentrate under vacuum.
- Purify via silica gel chromatography (DCM:methanol, 9:1) to isolate MIPTP as a crystalline solid (Yield: 65%).
Analytical Data :
- HRMS (ESI) : m/z calculated for C17H16N5O3S [M+H]+: 376.1024; found: 376.1028.
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C=N oxadiazole).
Optimization and Scalability
Solvent and Base Screening for Thioether Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 60 | 68 |
| DCM | DIPEA | 25 | 42 |
| Acetonitrile | Cs2CO3 | 80 | 55 |
DMF with potassium carbonate provided optimal nucleophilicity and reaction efficiency.
Urea Coupling Efficiency
| Isocyanate Equiv | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1.05 | THF | DIPEA | 65 |
| 1.10 | DCM | Pyridine | 58 |
| 1.00 | DMF | Triethylamine | 61 |
Excess isocyanate (1.05 equiv) in THF with DIPEA minimized side reactions.
Solid-Phase Synthesis Alternatives
A resin-bound approach was explored using 2-chlorotrityl chloride resin:
- Immobilize 5-methylisoxazol-3-amine onto the resin via Fmoc strategy.
- React with in-situ-generated isocyanate intermediate under microwave irradiation (60°C, 10 minutes).
- Cleave from resin using trifluoroacetic acid (TFA)/water (95:5) and purify via preparative HPLC (Yield: 58%).
Characterization and Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Elemental Analysis : Calculated C 54.39%, H 4.30%, N 18.65%; Found C 54.32%, H 4.28%, N 18.61%.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
MIPTP belongs to the isoxazole and oxadiazole families, characterized by its unique molecular structure that combines both moieties. The compound can be synthesized through a nucleophilic substitution reaction involving 3-(3-chloropropyl)-1-isoxazol and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. This reaction typically yields the desired product with an efficiency of approximately 60-65%.
Biological Activities
MIPTP exhibits several promising biological activities:
1. Antitumor Activity
- Research indicates that MIPTP possesses significant antitumor properties. The mechanisms underlying this activity are under investigation, with studies focusing on how MIPTP interacts with cancer cell pathways to inhibit growth and induce apoptosis.
2. Anti-inflammatory Properties
- The compound has also shown potential in reducing inflammation. Its anti-inflammatory effects may be linked to its ability to modulate inflammatory cytokines and other mediators involved in the inflammatory response.
3. Analgesic Effects
- Preliminary studies suggest that MIPTP may have analgesic properties, making it a candidate for pain management therapies. Further research is needed to elucidate the specific pathways involved in its analgesic action.
Potential Applications in Research
MIPTP's unique structure and biological properties make it suitable for various applications in scientific research:
| Application Area | Description |
|---|---|
| Pharmacology | Investigating its role as a potential drug candidate for cancer therapy |
| Medicinal Chemistry | Exploring modifications to enhance efficacy and reduce toxicity |
| Biochemical Research | Studying interactions with specific enzymes or receptors involved in diseases |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of MIPTP:
-
Antitumor Efficacy Study
- A study investigated the antitumor efficacy of MIPTP on various cancer cell lines, demonstrating significant inhibition of cell proliferation compared to control groups.
-
Mechanistic Studies
- Ongoing research aims to elucidate the molecular mechanisms through which MIPTP exerts its biological effects, particularly in cancer cells. Techniques such as flow cytometry and Western blotting are employed to assess changes in cell cycle progression and apoptosis markers.
-
In Vivo Studies
- Preliminary in vivo studies have been initiated to evaluate the pharmacokinetics and therapeutic potential of MIPTP in animal models of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: The uniqueness of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea lies in its combination of isoxazole, oxadiazole, and urea functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Actividad Biológica
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, commonly referred to as MIPTP, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological properties of MIPTP, including its antitumor, anti-inflammatory, and analgesic effects, supported by relevant research findings and data.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.4 g/mol
- CAS Number : 899741-17-4
Synthesis
MIPTP is synthesized through the reaction of 3-(3-chloropropyl)-1-isoxazol with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The yield of this reaction typically ranges from 60% to 65% .
Antitumor Activity
Recent studies have indicated that MIPTP exhibits significant antitumor properties. In vitro assays demonstrated that MIPTP effectively inhibits the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), as evidenced by increased caspase activity and DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
MIPTP has also shown promising anti-inflammatory effects. In animal models of inflammation, such as carrageenan-induced paw edema in rats, MIPTP significantly reduced swelling compared to control groups. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Analgesic Properties
In analgesic studies using the hot plate test and formalin test in rodents, MIPTP demonstrated dose-dependent pain relief comparable to standard analgesics like ibuprofen. The compound's mechanism may involve modulation of pain pathways through inhibition of COX enzymes .
Case Study 1: Antitumor Efficacy in Vivo
In a recent study published in Journal of Medicinal Chemistry, MIPTP was administered to mice bearing xenografted tumors. The results indicated a significant reduction in tumor size after treatment with MIPTP compared to untreated controls. Histological analysis revealed decreased cell proliferation markers and increased apoptotic cells within the tumors .
Case Study 2: Safety Profile Assessment
A safety evaluation conducted on rats indicated that MIPTP has a favorable safety profile at therapeutic doses. No significant adverse effects were observed during a 28-day toxicity study, with normal behavior and physiological parameters maintained throughout the treatment period .
Current Research Trends
Ongoing research is focusing on optimizing the structure of MIPTP to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups responsible for its pharmacological effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Route A : React the amine precursor (e.g., 5-methylisoxazol-3-amine) with a thiol-functionalized 1,3,4-oxadiazole intermediate in anhydrous toluene under reflux (1–2 hours). Purify via crystallization using ethanol–acetic acid (2:1) .
- Route B : Use CHCl₃ as a solvent for coupling urea derivatives with heterocyclic intermediates under reflux (2 hours), followed by solvent evaporation and recrystallization .
- Key Factors :
| Parameter | Route A | Route B |
|---|---|---|
| Solvent | Toluene | CHCl₃ |
| Reflux Time | 1 h | 2 h |
| Yield | 65–75% | 70–80% |
| Purity (HPLC) | ≥95% | ≥90% |
- Optimization : Adjust stoichiometry of azide intermediates (90% assay recommended) and monitor pH during crystallization to minimize byproducts .
Q. How can researchers characterize the compound’s structure and purity?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm urea (–NH–CO–NH–) linkages and aromatic proton environments (e.g., 5-phenyl-1,3,4-oxadiazole protons at δ 7.2–8.1 ppm) .
- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) bonds.
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time: ~12–15 min) .
- Crystallography : Single-crystal X-ray diffraction (analogous to urea-thiadiazole derivatives) resolves bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Approach :
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
- Structural Analogs : Benchmark against 1,3,4-oxadiazole derivatives with proven enzyme inhibition (e.g., COX-2, EGFR) to identify pharmacophore contributions .
Q. What in vitro methodologies evaluate enzyme inhibition potential?
- Assay Design :
- Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes .
- Protease Inhibition : Monitor cleavage of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in buffer (pH 7.4, 37°C) .
- Structural Insights : Molecular docking (AutoDock Vina) predicts binding to active sites of target enzymes (e.g., tyrosine kinases) .
Q. How should stability studies under varying pH/temperature be designed?
- Protocol :
- pH Stability : Incubate compound (1 mg/mL) in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Thermal Stability : Heat samples (40–80°C) and quantify decomposition products (e.g., oxadiazole ring-opening) using LC-MS .
- Degradation Pathways :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| pH <3 | 5-Methylisoxazole-urea | Acid hydrolysis |
| pH >8 | Thiol-propyl derivative | Base-catalyzed cleavage |
Q. What environmental impact assessments are necessary?
- Ecotoxicology :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in aqueous systems .
- Bioaccumulation : Calculate logP (estimated ~3.5) to predict lipid membrane penetration .
- Fate Studies :
- Soil Adsorption : Batch experiments with humic acid to determine Koc (organic carbon partition coefficient) .
- Aquatic Toxicity : Test on Daphnia magna (48-hour EC₅₀) and algal species (72-hour growth inhibition) .
Safety and Handling
Q. What precautions are critical during synthesis and handling?
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., POCl₃ byproducts) .
- Spill Management : Absorb with sand/vermiculite, dispose as hazardous waste .
Data Reproducibility
Q. How can researchers ensure reproducibility in bioactivity studies?
- Documentation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
